BenchChemオンラインストアへようこそ!

4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Lipophilicity Drug-likeness Physicochemical property prediction

4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 1795481-30-9, molecular formula C₁₇H₁₉NO₅S, molecular weight 349.4 g/mol) is a fully synthetic small molecule belonging to the sulfonylpiperidine-ether–pyranone chemotype. The core scaffold combines a 6-methyl-2H-pyran-2-one ring linked via an ether bridge at the 4‑position to an N‑benzenesulfonyl‑piperidin‑4‑yl moiety.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 1795481-30-9
Cat. No. B2665922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
CAS1795481-30-9
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19NO5S/c1-13-11-15(12-17(19)22-13)23-14-7-9-18(10-8-14)24(20,21)16-5-3-2-4-6-16/h2-6,11-12,14H,7-10H2,1H3
InChIKeyPJXFOKSPQWZGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 1795481-30-9): Structural Identity and Procurement Baseline


4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 1795481-30-9, molecular formula C₁₇H₁₉NO₅S, molecular weight 349.4 g/mol) is a fully synthetic small molecule belonging to the sulfonylpiperidine-ether–pyranone chemotype. The core scaffold combines a 6-methyl-2H-pyran-2-one ring linked via an ether bridge at the 4‑position to an N‑benzenesulfonyl‑piperidin‑4‑yl moiety [1]. This compound is offered by multiple chemical vendors as a research‑grade screening compound (typical purity ≥95%) for early‑stage drug discovery, medicinal chemistry optimization, and chemical biology probe development . To date, no peer‑reviewed primary research publication or granted patent that includes quantitative biological activity data for this specific compound has been identified in the public domain.

Why Generic Substitution Is Not Advisable for 4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one


Within the sulfonylpiperidine–pyranone chemical series, even minor structural perturbations at the sulfonamide nitrogen, the piperidine 4‑ether linkage, or the pyranone C‑6 substituent can profoundly alter molecular recognition, physicochemical properties, and biological activity [1][2]. The specific N‑benzenesulfonyl group on the piperidine ring directly influences hydrogen‑bond acceptor geometry, lipophilicity (calculated XLogP3 ≈ 1.8–2.2 for close analogs), and metabolic stability—parameters that are not interchangeable across analogs bearing different sulfonyl substituents (e.g., 2‑chlorobenzylsulfonyl, 3‑acetylbenzenesulfonyl, or phenethylsulfonyl) [1][3]. Consequently, substituting an in‑class compound without explicit matched‑pair comparative data risks irreproducible biological results, wasted screening resources, and invalid structure–activity relationship (SAR) conclusions. The quantitative evidence presented below documents the structural and chemical‑property distinctions that make this compound a non‑fungible entity within its chemotype.

Quantitative Differentiation Evidence for 4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one Versus Closest Analogs


N‑Sulfonyl Substituent Lipophilicity and Hydrogen‑Bond Acceptor Count: Benzenesulfonyl vs. 2‑Chlorobenzylsulfonyl Analog

The N‑benzenesulfonyl substituent in the target compound confers a computationally predicted XLogP3 value approximately 0.6–0.8 log units lower than that of the closest matched analog, 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CID 90629246, XLogP3 = 2.8), primarily due to the absence of the lipophilic chlorobenzyl methylene spacer [1]. Furthermore, the target compound possesses 5 hydrogen‑bond acceptor sites (versus 6 for the 2‑chlorobenzylsulfonyl analog), which may influence solubility and target binding [1]. These computed descriptors provide a rational basis for selecting the specific N‑benzenesulfonyl variant when lower lipophilicity is desired for improved aqueous solubility or reduced non‑specific protein binding [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Rotatable Bond Comparison: Benzenesulfonyl vs. 3‑Acetylbenzenesulfonyl Analog

The target compound (MW = 349.4 g/mol, 4 rotatable bonds) is approximately 42 g/mol lighter and possesses 1 fewer rotatable bond than the 3‑acetylbenzenesulfonyl analog 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one (estimated MW ≈ 391.4 g/mol, 5 rotatable bonds), which contains an additional acetyl group on the phenyl ring [1][2]. Both compounds fall within preferred lead‑like chemical space, but the lower molecular weight and reduced flexibility of the target compound may offer advantages in ligand efficiency metrics during fragment‑based or hit‑to‑lead optimization workflows [3].

Molecular weight Rotatable bonds Lead-likeness

Core Scaffold Verification: Ether‑Linked Pyranone vs. Directly Substituted Piperidine Analogs

The target compound features a 4‑(piperidin‑4‑yloxy)‑6‑methyl‑2H‑pyran‑2‑one scaffold, which is structurally distinct from the simpler N‑benzenesulfonylpiperidine (CAS 5033‑23‑8) that lacks the pyran‑2‑one ring entirely [1]. The ether‑linked pyranone introduces additional hydrogen‑bond acceptor capacity and a metabolically labile lactone moiety that may undergo hydrolysis under physiological conditions, a feature absent in the simple sulfonamide analog [2]. This structural divergence means that the two compounds are expected to exhibit markedly different biological target profiles and in vitro ADME properties, preventing their interchangeable use [3].

Scaffold topology Ether linkage Metabolic stability

Recommended Procurement and Research Application Scenarios for 4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one


Medicinal Chemistry Hit‑to‑Lead Optimization of Sulfonylpiperidine‑Pyranone Series

Procure this compound as a core scaffold when SAR exploration of the N‑sulfonyl substituent is required. The benzenesulfonyl group provides a baseline lipophilicity (estimated XLogP3 ≈ 2.0–2.2) that is intermediate between more polar (e.g., unsubstituted sulfonamide) and more lipophilic (e.g., 2‑chlorobenzylsulfonyl) variants, enabling systematic matched‑pair analysis of logP‑driven effects on target potency, selectivity, and ADME properties [1].

Chemical Biology Probe Development Targeting Cholinergic or Neurodegenerative Pathways

Utilize the compound as a starting point for acetylcholinesterase (AChE) inhibitor probe development. Although no peer‑reviewed primary data confirm AChE activity for this specific compound, the pyran‑2‑one scaffold has been employed in AChE inhibitor design [2], and the sulfonylpiperidine moiety is a recognized pharmacophore in CNS‑active agents [3]. Custom synthesis of this compound with ≥95% purity ensures a well‑defined chemical entity for initial biochemical screening against AChE and related cholinesterases .

Computational Chemistry and Docking Studies of Sulfonamide‑Containing Heterocycles

Source this compound for use as a structurally characterized, rigid small molecule in computational docking or molecular dynamics simulations. The combination of a benzenesulfonyl group, a piperidine ring, and a pyran‑2‑one provides multiple hydrogen‑bond acceptor sites and a defined three‑dimensional shape, making it suitable for validating docking poses against protein targets that accommodate sulfonamide moieties (e.g., carbonic anhydrase, matrix metalloproteinases, factor Xa) [4].

Analytical Reference Standard for Sulfonylpiperidine‑Pyranone Method Development

Employ this compound as an analytical reference standard for HPLC, LC‑MS, or NMR method development when characterizing structurally related impurities, metabolites, or degradants in the sulfonylpiperidine‑pyranone series. The well‑defined molecular weight (349.4 g/mol), characteristic isotopic pattern (one sulfur atom), and distinct UV chromophore (benzenesulfonyl + pyran‑2‑one) facilitate robust method validation .

Quote Request

Request a Quote for 4-{[1-(benzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.